molecular formula C14H13NOS B11711103 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione CAS No. 5185-14-8

2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione

Cat. No.: B11711103
CAS No.: 5185-14-8
M. Wt: 243.33 g/mol
InChI Key: ADESGXWSHWCJOO-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione is a heterocyclic compound with the molecular formula C14H13NOS.

Properties

CAS No.

5185-14-8

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione

InChI

InChI=1S/C14H13NOS/c17-14-11-8-4-5-9-12(11)16-13(15-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

ADESGXWSHWCJOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

A widely reported method involves the cyclocondensation of o-aminophenol derivatives with carbonyl-containing reagents. For example, reaction of 2-aminocyclohexanol with phenyl isothiocyanate under acidic conditions generates the target compound via intramolecular cyclization.

Reaction Conditions :

  • Catalyst : HCl or H₂SO₄

  • Solvent : Ethanol or toluene

  • Temperature : Reflux (80–110°C)

  • Time : 12–24 hours

This method typically achieves yields of 45–60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Thionation of Oxazine Precursors

Thionation of the corresponding oxazine-4-one precursor using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) is a two-step approach:

  • Synthesis of Oxazine-4-one : Cyclization of 2-aminocyclohexanol with benzaldehyde derivatives under Dean-Stark conditions.

  • Thionation : Treatment with Lawesson’s reagent in anhydrous toluene at 80°C for 6 hours.

Key Data :

StepYield (%)Purity (%)
170–7590–95
285–9095–98

This method is favored for scalability but requires strict anhydrous conditions to avoid hydrolysis.

Ring-Closing Metathesis (RCM)

Advanced strategies employ transition-metal-catalyzed RCM to construct the tetrahydrobenzoxazine core. A patent by Sigma-Aldrich describes the use of Grubbs’ catalyst (2nd generation) to cyclize diene precursors derived from styrene and cyclohexene oxide.

Optimized Parameters :

  • Catalyst Loading : 5 mol%

  • Solvent : Dichloromethane

  • Temperature : 40°C

  • Time : 3 hours

Yields reach 50–55%, though catalyst cost limits industrial applicability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation of 2-aminocyclohexanol with thiobenzoyl chloride, reducing reaction times from hours to minutes. A protocol from Organic Chemistry International reports:

  • Power : 300 W

  • Temperature : 120°C

  • Time : 20 minutes

  • Yield : 68%.

This method enhances energy efficiency but requires specialized equipment.

Comparative Analysis of Methods

Table 1: Method Efficiency and Practicality

MethodYield (%)CostScalabilityKey Challenges
Cyclocondensation45–60LowHighLong reaction times
Thionation70–90ModerateModerateMoisture sensitivity
Ring-Closing Metathesis50–55HighLowCatalyst expense
Microwave-Assisted68ModerateModerateEquipment dependency

Mechanistic Insights

  • Cyclocondensation : Protonation of the carbonyl group facilitates nucleophilic attack by the amine, followed by dehydration to form the oxazine ring.

  • Thionation : Lawesson’s reagent replaces the carbonyl oxygen with sulfur via a four-membered transition state.

  • RCM : Ruthenium carbene intermediates mediate olefin metathesis to close the macrocycle.

Industrial Applications and Patents

  • US9102704B2 : Describes large-scale synthesis using continuous flow reactors to improve thionation efficiency.

  • US6617339B1 : Highlights derivatives of 1,3-oxazine-4-thiones as intermediates for anticancer agents .

Chemical Reactions Analysis

2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Antiviral and Antimicrobial Properties

Research has indicated that derivatives of tetrahydrobenzothiophene compounds exhibit antiviral and antimicrobial activities. Specifically, tetrahydrobenzothiophene derivatives have been shown to inhibit the hepatitis C virus NS5B polymerase, suggesting potential applications in antiviral drug development . Additionally, compounds with similar structures have demonstrated antibacterial and antifungal activities, making them candidates for new antimicrobial agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research into related compounds has revealed that tetrahydrobenzothiophene derivatives can exhibit antitumor effects. For example, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanism of action may involve the modulation of cell signaling pathways associated with cancer proliferation.

Anti-inflammatory Effects

Another promising application of 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione is its anti-inflammatory potential. Similar compounds have been reported to reduce inflammation in various experimental models, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis . The ability to modulate inflammatory responses positions this compound as a candidate for further investigation in therapeutic contexts.

Chemical Synthesis

2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione can serve as an intermediate in the synthesis of other bioactive compounds. Its unique structural features allow it to undergo various chemical transformations, making it valuable in synthetic organic chemistry . This versatility can be exploited in developing novel therapeutic agents or materials with specific properties.

Polymer Chemistry

The incorporation of sulfur-containing heterocycles into polymer matrices has been explored for enhancing material properties. Compounds like 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione can improve the thermal stability and mechanical strength of polymers . Research into these applications is ongoing, with potential implications for developing advanced materials used in electronics and coatings.

Study on Antiviral Activity

A study conducted by Ghabbour et al. (2015) investigated the antiviral activity of tetrahydrobenzothiophene derivatives against hepatitis C virus NS5B polymerase. The results demonstrated that certain derivatives exhibited significant inhibitory effects on viral replication, highlighting their potential as antiviral agents .

Exploration of Anticancer Properties

In a separate study focusing on anticancer properties, researchers evaluated the effects of tetrahydrobenzothiophene derivatives on various cancer cell lines. The findings indicated that these compounds induced apoptosis and inhibited cell proliferation through the activation of specific signaling pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways associated with pain and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione can be compared with other heterocyclic compounds such as:

The uniqueness of 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione is a compound belonging to the class of tetrahydrobenzothiophene derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound based on various research findings.

Chemical Structure and Properties

The molecular formula for 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione is C16H15NOSC_{16}H_{15}NOS. The compound features a tetrahydrobenzothiophene core fused with an oxazine ring and a phenyl substituent. The thione functional group plays a crucial role in its biological activity by participating in various biochemical interactions.

Antimicrobial Activity

Tetrahydrobenzothiophene derivatives have demonstrated significant antimicrobial activity. For instance:

  • Antibacterial : Studies have shown that these compounds exhibit effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital enzymatic pathways.
  • Antifungal : Similar derivatives have been reported to inhibit the growth of fungi such as Aspergillus niger and Candida albicans at concentrations as low as 10 µg/mL .

Anticancer Activity

Research indicates that 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione may possess anticancer properties:

  • Mechanism : It has been suggested that the compound can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
  • Case Studies : In vitro studies have shown that derivatives exhibit IC50 values indicating potent cytotoxic effects against several cancer cell lines .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • Inhibition of Mediators : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Animal Models : In vivo studies using animal models of inflammation demonstrated reduced edema and inflammatory markers upon administration of the compound .

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydrobenzothiophene derivatives:

  • Hepatitis C Virus : Some derivatives have been reported to inhibit hepatitis C virus NS5B polymerase activity, suggesting a potential role in antiviral therapy .

Research Findings Summary Table

Activity Mechanism/Effect References
AntimicrobialDisruption of cell wall synthesis
Inhibition of enzymatic pathways
AnticancerInduction of apoptosis
Modulation of survival signaling pathways
Anti-inflammatoryInhibition of cytokine production
Reduction in edema in animal models
AntiviralInhibition of NS5B polymerase

Q & A

What are the recommended methods for synthesizing and purifying 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione?

Basic Research Question
The synthesis typically involves cyclocondensation reactions. A common approach is the reaction of substituted benzothiazoles with thiourea derivatives under acidic or basic conditions. For example, cyclization of 2-aminophenol derivatives with carbon disulfide in the presence of a base (e.g., NaOH) can yield the oxazine-thione core . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitoring reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures intermediate stability .

How can the molecular structure of this compound be validated experimentally and computationally?

Basic Research Question
Experimental validation : Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation. For instance, XRD analysis reveals bond lengths (C-S: ~1.68 Å) and dihedral angles (phenyl ring vs. oxazine plane: ~85°) . Computational validation : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes geometry and calculates vibrational spectra (IR, Raman), which are compared to experimental data. Discrepancies >5% in bond angles may indicate conformational flexibility .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question
Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can researchers design a multi-step synthesis route to introduce functional groups at the 5,6,7,8-tetrahydrobenzo position?

Advanced Research Question
A modular strategy involves:

Ring Functionalization : Electrophilic substitution (e.g., nitration at position 6 using HNO3/H2SO4) .

Reduction : Catalytic hydrogenation (H2/Pd-C) to convert nitro groups to amines.

Thione Modification : React with alkyl halides (e.g., methyl iodide) in DMF to form thioether derivatives.
Monitor regioselectivity using HPLC-MS and optimize reaction conditions (temperature, solvent polarity) to minimize side products .

How should researchers address contradictions between experimental data and computational models for this compound?

Advanced Research Question
Discrepancies often arise in vibrational frequencies or electronic spectra. Mitigation steps include:

  • Parameter Optimization : Adjust basis sets (e.g., 6-311++G(d,p)) or include solvent effects (PCM model) in DFT calculations .
  • Cross-Validation : Compare IR/Raman spectra with theoretical predictions. For example, a 10 cm⁻¹ shift in the C=S stretch (experimental: 1250 cm⁻¹ vs. calculated: 1260 cm⁻¹) suggests minor solvation effects .
  • Dynamic Simulations : Perform molecular dynamics (MD) to assess conformational stability .

What methodologies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Advanced Research Question
SAR studies require:

Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or oxazine positions .

Biological Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (IC50) assays.

Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., DHFR). Correlate logP values (calculated via ChemAxon) with cell permeability .

How can degradation pathways of this compound under varying pH and temperature conditions be analyzed?

Advanced Research Question
Methodology :

  • Stress Testing : Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), and oxidative (H2O2 3%) conditions at 40°C for 24 hours.
  • Analytical Tools : Use HPLC-DAD (C18 column, 220 nm detection) to identify degradation products. LC-MS/MS (ESI+) confirms molecular ions (e.g., m/z 285.1 for hydrolyzed thione) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

What catalytic systems enhance the efficiency of synthesizing this compound’s derivatives?

Advanced Research Question
Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., L-proline) improve yield in key steps:

  • Friedel-Crafts Alkylation : Catalyze aryl substitutions with >80% yield using AlCl3 .
  • Thione Oxidation : Employ VO(acac)2 to selectively oxidize thione to sulfoxide derivatives .
    Characterize catalytic efficiency via turnover frequency (TOF) and compare with control reactions.

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